Cupiennin-1b
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQME |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Cupiennin 1b
Primary Amino Acid Sequence Determination and Analysis
The foundation of Cupiennin-1b's structure lies in its primary amino acid sequence. The sequence of the closely related and more abundant Cupiennin-1a was first determined by Edman degradation. nih.govwikipedia.org Subsequently, the amino acid sequences of this compound, along with 1c and 1d, were elucidated through a combination of sequence analysis and mass spectrometric measurements of comparative tryptic peptide mapping. nih.govwikipedia.org
All members of the Cupiennin 1 family are composed of 35 amino acid residues. nih.govwikipedia.org These peptides are characterized by a distinctly hydrophobic N-terminal region and a C-terminus rich in polar and charged residues. nih.govwikipedia.org The calculated total charge of all cupiennins under physiological conditions is +8, a consequence of numerous lysine (B10760008) residues. nih.gov Furthermore, the C-terminus, which ends with a glutamic acid residue, is amidated. nih.gov
The amino acid sequence for this compound is detailed in the table below.
| Property | Value |
| Amino Acid Sequence | GFGALFKFLAKKVAKTLAKQAAKQGAKYVVNKQME-NH2 |
| Length (amino acids) | 35 uniprot.org |
| Molecular Mass (Da) | 3800.25 wikipedia.org |
| UniProt Accession | P83620 uniprot.org |
Absence of Cysteine Residues and Implications for Structure
A defining characteristic of the Cupiennin 1 family, including this compound, is the complete absence of cysteine residues in their primary sequence. wikipedia.orgpnas.org This is a significant structural feature, as the lack of cysteines precludes the formation of disulfide bridges. Disulfide bonds are covalent linkages that play a crucial role in stabilizing the tertiary and quaternary structures of many proteins and peptides by creating rigid cross-links.
The absence of these bonds in this compound implies a greater degree of conformational flexibility. Without the constraints of disulfide bridges, the peptide can more readily adopt different secondary and tertiary structures in response to changes in its environment, such as the transition from an aqueous solution to a lipid membrane. This inherent flexibility is believed to be a key factor in its membrane-disrupting mechanism of action. researchgate.net
Predicted and Experimentally Derived Secondary Structure
The secondary structure of this compound is dynamic and highly dependent on its environment. While often unstructured in aqueous solutions, it exhibits a strong propensity to form α-helical structures, particularly in membrane-mimicking environments. nih.govresearchgate.netacs.org This transition is crucial for its biological activity.
α-Helical Propensity: Conformational studies have consistently revealed a high potential for helix formation in cupiennins. nih.gov In the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, these peptides adopt a significant α-helical conformation. nih.gov This induced helicity is considered a measure of their intrinsic helix-forming propensity. nih.gov Predictions of the α-helical content for Cupiennin 1 variants range from 44% to 75%. researchgate.net
Helix-Hinge-Helix Motif: A prominent structural feature of the cupiennins is the helix-hinge-helix motif. acs.orgscispace.comnih.gov This structure consists of two helical regions connected by a more flexible hinge or linker region. nih.govacs.org NMR studies on the related Cupiennin-1a in a membrane-mimicking solvent revealed this distinct conformation. nih.govacs.org This motif is a common structural element in many antibacterial and cytotoxic peptides. bicnirrh.res.in The hinge allows the amphipathic N-terminal helix and the polar C-terminal helix to orient themselves independently upon binding to a membrane, which is thought to be critical for maximizing their disruptive efficacy. nih.govacs.org
Higher-Order Structural Elucidation Methodologies
A variety of sophisticated biophysical techniques have been employed to investigate the three-dimensional structure and conformational dynamics of this compound and its close relatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy has been instrumental in determining the solution structure of cupiennins. nih.govacs.org Studies on Cupiennin-1a in a membrane-mimicking solvent (trifluoroethanol/water) were used to determine its three-dimensional structure, revealing the characteristic helix-hinge-helix conformation. nih.govacs.orgacs.org Solid-state ³¹P and ²H NMR have also been utilized to study the interactions of Cupiennin-1a with lipid membranes, providing insights into how the peptide perturbs the lipid bilayer. nih.govacs.org These studies have shown that the peptide interacts with the lipid head groups and can induce lateral separation of different lipid types, preferentially interacting with anionic lipids. nih.govacs.org
Circular Dichroism (CD) Spectroscopy Investigations
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. daveadamslab.com CD studies have shown that while Cupiennin-1a is largely unstructured in aqueous solutions, it readily adopts an α-helical conformation upon interaction with lipid membranes or in membrane-mimicking environments like TFE/water mixtures. researchgate.netacs.orgnih.gov These investigations have been crucial in demonstrating the environmentally-dependent conformational changes that are central to the peptide's function. researchgate.netacs.org
X-ray Fiber Diffraction and Small-Angle X-ray Scattering (SAXS) Applications
X-ray fiber diffraction and small-angle X-ray scattering (SAXS) are techniques used to obtain structural information about molecules. biosaxs.comslri.or.thresearchgate.netnih.gov While high-resolution crystal structures of this compound are not available, X-ray fiber diffraction experiments on Cupiennin-1 have been conducted. biorxiv.org After several hours of incubation, these experiments showed a potential, though not well-defined, cross-β pattern, suggesting that under certain conditions, the peptide can form fibrillar structures with β-sheet content. biorxiv.org This indicates a chameleon-like ability to adopt different secondary structures. biorxiv.org
Conformational Flexibility and pH-Dependent Structural Transitions
The three-dimensional structure of this compound is not fixed; instead, it exhibits significant conformational flexibility that is highly dependent on the surrounding chemical environment, particularly the pH. researchgate.net This adaptability is crucial to its biological function and is primarily governed by the protonation state of its eight lysine residues, which gives the peptide a high positive charge at neutral and low pH. researchgate.netacs.org
In aqueous solutions, circular dichroism studies have shown that cupiennins are largely unstructured, adopting random coil conformations. researchgate.net However, computational simulations and experimental data reveal a dramatic shift in structure in response to changes in pH. researchgate.netacs.org
At a low pH of 3, where the lysine residues are fully protonated and the peptide is highly cationic, this compound is predicted to be well-structured, showing a strong propensity to form α-helical structures. researchgate.netresearchgate.net This ordered conformation is thought to be stabilized by the electrostatic interactions between the positively charged lysine side chains and counter-ions in the solution. acs.org This helical state is considered the active form, primed for recognizing and interacting with negatively charged cell membranes. acs.org
Conversely, at a high pH of 11, the peptide is in a neutral state and displays a much more diverse and heterogeneous ensemble of structures. researchgate.netacs.org Under these conditions, it can adopt more disordered conformations as well as helix-hinge-helix structures. researchgate.netresearchgate.net This increased flexibility at higher pH suggests a less active or inactive state. acs.org
| Condition | Dominant Conformation(s) | Structural Characteristics | Reference |
|---|---|---|---|
| Low pH (e.g., 3) | α-helical | Highly structured, cationic state. Helices are stabilized by interactions between protonated lysine residues and anions. Considered the active conformation. | researchgate.netresearchgate.netacs.org |
| High pH (e.g., 11) | Disordered, Helix-hinge-helix | Heterogeneous ensemble of structures, neutral state. Increased conformational diversity. Considered an inactive or less active state. | researchgate.netresearchgate.netacs.org |
| Aqueous Solution (Neutral pH) | Random Coil | Largely unstructured. | researchgate.net |
Interaction with Membrane Mimics and Structural Consequences
The transition from an unstructured to a structured state is a hallmark of this compound's mechanism and is prominently observed upon its interaction with membrane-mimicking environments. researchgate.net This interaction is critical for its cytolytic activity, which involves the disruption of cell membranes. acs.org
In the presence of membrane-mimicking solvents, such as a mixture of trifluoroethanol and water (TFE/H₂O), or lipid vesicles, this compound undergoes a conformational change from a random coil to a more defined structure. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy studies on the closely related Cupiennin-1a revealed that it adopts a distinct helix-hinge-helix structure in a membrane-like environment. acs.orgrcsb.org This structure consists of an amphipathic N-terminal helix and a polar C-terminal helix, connected by a flexible hinge. This hinge may allow the two helical domains to orient themselves independently for optimal interaction and insertion into the membrane. acs.orgproteopedia.org
The nature of the interaction and its structural consequences also depend on the composition of the membrane. Solid-state NMR studies have detailed these differential interactions:
With Zwitterionic Membranes (e.g., DMPC): When interacting with membranes composed solely of the zwitterionic lipid dimyristoylphosphatidylcholine (B1235183) (DMPC), Cupiennin-1a causes a decrease in the lipid headgroup order and a general decrease in the order of the lipid acyl chains. This indicates a significant interaction with the membrane surface that disrupts its packing. acs.orgrcsb.orgproteopedia.org
With Mixed Anionic/Zwitterionic Membranes (e.g., DMPC/DMPG): In a more biologically relevant model mimicking bacterial membranes, which contain anionic lipids, the interaction is more specific. In mixed vesicles of DMPC and the anionic lipid dimyristoylphosphatidylglycerol (DMPG), Cupiennin-1a preferentially interacts with the negatively charged DMPG. acs.orgrcsb.orgproteopedia.org This interaction appears to cause a lateral separation of the lipids, with the peptide sequestering the anionic components. Interestingly, in this mixed system, there is little effect on the order of the DMPC acyl chains, suggesting a more localized interaction focused on the anionic lipids. acs.orgrcsb.org This preferential targeting of anionic lipids is consistent with the initial electrostatic attraction between the cationic peptide and negatively charged bacterial surfaces. acs.org
Furthermore, some research indicates that over time, cupiennins can undergo further structural transitions. When incubated for extended periods (e.g., 72 hours), Cupiennin-1 has shown a shift from α-helical or random coil structures towards a cross-β structure, a characteristic of amyloid fibrils. researchgate.net
| Membrane Mimic | Observed Peptide Structure | Effect on Membrane | Reference |
|---|---|---|---|
| TFE/H₂O Solution | Helix-hinge-helix | Not applicable (solvent mimic). | researchgate.netacs.org |
| DMPC Vesicles (Zwitterionic) | α-helical/Helix-hinge-helix | Interacts with lipid headgroups; decreases order of the entire acyl chain. | acs.orgrcsb.orgproteopedia.org |
| DMPC/DMPG Vesicles (Mixed Anionic) | α-helical/Helix-hinge-helix | Preferentially interacts with anionic DMPG; induces lateral lipid separation. Little effect on DMPC acyl chain order. | acs.orgacs.orgrcsb.org |
| D₂O (over 72h) | Cross-β structure | Indicates a time-dependent shift towards amyloid-like fibril formation. | researchgate.net |
Biosynthesis, Maturation, and Genetic Basis
Gene Cloning and Precursor Structure Analysis
The genetic blueprint for cupiennins, including Cupiennin-1b, is encoded in complex precursor structures. nih.gov Analysis of the venom gland transcriptome of Cupiennius salei has revealed that these peptides originate from large precursor proteins. nih.gov Gene cloning and cDNA library analysis have been instrumental in elucidating these structures. nih.govplos.org
The precursor protein for cupiennins typically consists of a signal peptide, an anionic propeptide, and multiple copies of cationic linear peptides, such as this compound, which are separated by anionic linker sequences. nih.gov This "polyprotein" arrangement allows for the efficient production of a diverse array of peptides from a single gene transcript. nih.govdntb.gov.ua
A comprehensive transcriptome analysis identified four main transcript families responsible for generating 179 different linear peptides in C. salei venom. nih.gov The precursor for the cupiennin 1 family, which includes this compound, is characterized by a specific arrangement where the mature peptide sequences are flanked by these linker regions. nih.govresearchgate.net The initial isolation and sequencing of this compound were achieved through Edman degradation and mass spectrometry, which laid the groundwork for later genetic analysis. wikipedia.orgnih.gov
Table 1: Precursor Structure of Cupiennin Family Peptides
| Component | Function | Characteristics |
|---|---|---|
| Signal Peptide | Directs the precursor protein to the secretory pathway. | Typically 20-30 amino acids long, cleaved off during initial processing. nih.govnih.gov |
| Anionic Propeptide | May assist in proper folding and prevention of premature activity. | Acidic region preceding the mature peptide sequences. nih.govnih.gov |
| Cationic Linear Peptides (e.g., this compound) | The final, biologically active molecules. | Multiple copies are present within a single precursor. nih.govdntb.gov.ua |
| Anionic Linkers | Separate the individual cationic peptide units. | Specific to each transcript family, recognized by processing enzymes. nih.gov |
Transcriptomic Profiling of Venom Glands for this compound Expression
Transcriptomic analysis of the C. salei venom glands has provided significant insights into the expression levels of cupiennin genes. mdpi.comresearchgate.net Techniques like 454 and Illumina sequencing have generated vast amounts of data, allowing researchers to quantify the relative abundance of different venom component transcripts. nih.gov
These studies have shown that transcripts encoding for cytolytic peptides, including the cupiennins, are highly expressed in the venom glands. mdpi.comresearchgate.net In some spider species within the same family as Cupiennius, linear peptides can represent a very high percentage of the total transcripts, indicating their functional importance in the venom. dntb.gov.ua The high expression levels suggest that these peptides play a crucial role in the spider's envenomation strategy. mdpi.comresearchgate.net
The transcriptomic data reveals that the venom gland machinery is heavily geared towards the production of a cocktail of peptides and proteins, with cupiennins being a significant component. mdpi.comresearchgate.net This high-throughput genetic analysis has been pivotal in understanding the diversity and evolution of these venom peptides. nih.govdntb.gov.ua
Post-Translational Processing and Amidation Mechanisms
After the precursor protein is synthesized, it undergoes a series of post-translational modifications (PTMs) to yield the mature, active this compound peptide. nih.govnih.gov These modifications are critical for the structure and function of the final molecule.
The first step is the cleavage of the signal peptide by a signal peptidase. nih.gov Subsequently, specific proteases recognize and cleave the anionic linker sequences and the propeptide region, releasing the individual cupiennin peptides. nih.govnih.gov A key processing motif involved in the maturation of some spider venom toxins is the processing quadruplet motif (PQM). nih.govnih.gov
A crucial final modification for this compound is C-terminal amidation. nih.govresearchgate.net In this process, a C-terminal glycine (B1666218) residue is typically used as the amide donor, resulting in a neutral amide group at the C-terminus of the peptide. nih.gov This amidation is a common feature among many spider venom peptides and is thought to enhance their stability and biological activity. nih.govusc.edu.au The enzyme responsible for this is likely a peptidylglycine alpha-amidating monooxygenase. nih.gov The presence of this modification has been confirmed through mass spectrometry and sequence analysis. wikipedia.orgnih.gov
Table 2: Post-Translational Modifications of this compound
| Modification | Enzyme/Mechanism | Purpose |
|---|---|---|
| Signal Peptide Cleavage | Signal Peptidase | Initiates the maturation process in the secretory pathway. nih.gov |
| Proteolytic Cleavage | Specific proteases (e.g., recognizing PQM motifs) | Releases individual peptide units from the polyprotein precursor. nih.govnih.gov |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase | Increases stability and biological activity of the mature peptide. nih.govnih.govresearchgate.net |
Regulation of this compound Gene Expression
The expression of cupiennin genes is a regulated process, likely influenced by various factors related to the spider's life cycle and environment, such as the need to replenish venom after use. While specific regulatory pathways for this compound have not been fully elucidated, studies on gene expression in other venomous creatures and insects provide a general framework.
In insects, for example, the Target of Rapamycin (TOR) signaling pathway, which is sensitive to amino acid levels, plays a critical role in regulating the expression of various peptides. nih.gov It is plausible that a similar nutrient-sensing pathway could regulate venom peptide production in spiders, ensuring that the energetically expensive process of venom synthesis is coordinated with nutrient availability.
The complex organization of the cupiennin genes, with multiple peptides encoded on a single transcript, represents a form of genetic regulation in itself. nih.govdntb.gov.ua This allows for the coordinated expression of a suite of related peptides, providing a combinatorial library of molecules for the venom. nih.govdntb.gov.ua The high diversity of linear peptides found in C. salei and related spiders, generated from a limited number of transcript families, highlights an efficient and adaptable system for venom production. nih.gov
Mechanistic Research on Biological Activity
Interaction with Cellular and Subcellular Membranes
The primary mode of action for cupiennin-1b is believed to be the disruption of cellular membrane integrity, a characteristic shared with other antimicrobial peptides (AMPs). researchgate.net This interaction is governed by the peptide's structure and the composition of the target membrane.
Membrane Permeabilization and Disruption Mechanisms (e.g., pore formation, carpet model)
The cytolytic activity of cupiennin peptides is initiated by their accumulation on and subsequent permeabilization of the cell membrane. frontiersin.org Several models have been proposed to explain how these peptides disrupt the lipid bilayer, including the barrel-stave, toroidal pore, and carpet models. researchgate.net
While direct studies on this compound are limited, research on the closely related cupiennin-1a suggests a mechanism that does not strictly adhere to a single model. The "carpet-like" model is one proposed mechanism where the peptides accumulate on the surface of the lipid bilayer, disrupting the membrane's curvature and leading to its eventual disintegration without forming discrete pores. acs.org This is supported by the observation that the α-helices of some venom peptides are not long enough to span the entire membrane. nih.gov However, pore formation is also considered a potential mechanism for these types of peptides. nih.gov It is likely that the precise mechanism of membrane disruption by this compound is nuanced and may depend on factors such as the peptide concentration and the specific lipid composition of the target membrane. acs.orgmdpi.com
Role of Amphipathic Structure in Membrane Interaction
The amphipathic nature of this compound is crucial for its membrane-disrupting activity. researchgate.netacs.org The peptide possesses a hydrophobic N-terminal region and a more polar, charged C-terminal region. uniprot.org In an aqueous environment, cupiennin peptides are largely unstructured. acs.org However, upon encountering a membrane, they adopt a more defined α-helical conformation. uniprot.org
Specifically, detailed structural studies on cupiennin-1a using Nuclear Magnetic Resonance (NMR) spectroscopy in a membrane-mimicking environment revealed a helix-hinge-helix structure. acs.orgmdpi.com This conformation is thought to be critical for its function, allowing the amphipathic N-terminal helix to insert into the hydrophobic core of the membrane while the polar C-terminal helix interacts with the lipid headgroups at the surface. acs.orgmdpi.com This independent orientation of the two helices, facilitated by the flexible hinge region, is believed to maximize the peptide's disruptive efficacy. acs.orgmdpi.com The hydrophobic N-terminus is considered the primary determinant of the peptide's cytolytic activity. acs.org
Electrostatic Interactions with Lipid Headgroups
The initial attraction of this compound to target cell membranes is driven by electrostatic interactions. acs.org As a highly cationic peptide with a net positive charge of +8, it is readily drawn to the negatively charged components often found on the surface of microbial and other target cells. uniprot.org
Studies on cupiennin-1a have demonstrated that these electrostatic forces are key to its membrane-binding activity. acs.org Research using model membranes composed of zwitterionic (DMPC) and anionic (DMPG) phospholipids (B1166683) showed that cupiennin-1a preferentially interacts with the negatively charged DMPG lipids. acs.orgmdpi.com This interaction with the lipid headgroups is the first step in the peptide's disruptive mechanism. acs.orgmdpi.com Molecular dynamics simulations further support the importance of these electrostatic interactions, showing that the charged lysine (B10760008) residues of the peptide are oriented towards the negatively charged phosphate (B84403) heads of the lipids, which helps to stabilize the peptide's helical structure at the membrane interface. acs.org
Target Identification and Molecular Interactions (beyond ion channels)
Neurotransmitter Modulation
The venom of C. salei contains various compounds that can disturb processes involving neurotransmitters. While specific studies on this compound's direct modulation of neurotransmitter release are not detailed, it is known to act synergistically with neurotoxic peptides (CSTX) in the venom. frontiersin.org This enhancement of neurotoxin activity suggests an indirect role in modulating neuronal function, likely by disrupting neuronal membranes and facilitating the action of other venom components that do target ion channels and neurotransmitter systems. frontiersin.org
Enzyme Inhibition (e.g., neuronal nitric oxide synthase)
A significant molecular interaction identified for the cupiennin family is the inhibition of neuronal nitric oxide synthase (nNOS). Research on cupiennin-1a has shown that it inhibits the formation of nitric oxide (NO) by nNOS. uniprot.orgresearchgate.net This inhibition is not due to a direct interaction with the enzyme itself, but rather through the complexation of cupiennin-1a with calmodulin, a key regulatory protein for nNOS. uniprot.orgresearchgate.net By binding to calmodulin, the peptide prevents the proper activation of nNOS, thereby disrupting the numerous physiological processes that rely on nitric oxide as a neurotransmitter and signaling molecule. uniprot.org Given the high similarity between cupiennin-1a and this compound, it is plausible that this compound also shares this inhibitory activity towards nNOS via calmodulin binding.
Data Tables
Table 1: Physicochemical Properties of the Cupiennin 1 Family
| Peptide | Amino Acid Sequence | Molecular Mass (Da) | Net Charge |
| Cupiennin-1a | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH₂ | 3798.63 | +8 |
| This compound | Sequence not fully detailed in all sources, but highly similar to 1a | 3800.25 | +8 |
| Cupiennin-1c | Sequence not fully detailed in all sources, but highly similar to 1a | 3769.75 | +8 |
| Cupiennin-1d | Sequence not fully detailed in all sources, but highly similar to 1a | 3795.13 | +8 |
Data sourced from Kuhn-Nentwig et al., 2002 and Wikipedia. wikipedia.orguniprot.org
Table 2: Biological Activities of the Cupiennin 1 Family
| Peptide | Activity | Target/Assay | Result |
| Cupiennin-1a | Enzyme Inhibition (nNOS) | IC₅₀ | 1.3 ± 0.3 µM |
| This compound | Insecticidal Activity | LD₅₀ (Drosophila) | 4.7 pmol/mg |
| Cupiennin 1 Family | Hemolytic Activity | Human Erythrocytes | 8 to 14 times lower than melittin (B549807) |
| Cupiennin 1 Family | Antimicrobial Activity | Various Bacteria | MIC in the submicromolar range |
Data sourced from Pukala et al., 2007, UniProt, and Kuhn-Nentwig et al., 2002. uniprot.orgresearchgate.netacs.org
Other Putative Molecular Targets
Membrane Interaction and Lysis
The most significant molecular target for this compound and its homologues is the cell membrane itself. nih.govuniprot.org Unlike toxins that bind to specific protein receptors, cupiennins exert their effect through a direct, albeit complex, physical interaction with the lipid bilayer of both prokaryotic and eukaryotic cells. nih.gov This interaction leads to membrane permeabilization and eventual cell lysis.
The mechanism is driven by the peptide's amphipathic nature, featuring a hydrophobic N-terminal region and a C-terminus with polar and charged residues. nih.govwikipedia.org Upon encountering a membrane, the peptide is thought to transition from a random coil in aqueous solution to a more structured α-helical conformation, specifically a helix-hinge-helix structure. researchgate.netacs.org This conformation facilitates the peptide's insertion into the membrane. researchgate.net The process is influenced by the membrane's composition and surface charge, with different interaction dynamics observed between neutral (zwitterionic) and negatively charged (anionic) membranes, which may explain its broad spectrum of activity against different cell types. acs.orgacs.orgnih.gov
Research on the closely related Cupiennin 1a indicates that the peptide preferentially interacts with anionic lipids, such as dimyristoylphosphatidylglycerol (DMPG), causing lateral separation of lipids within a mixed bilayer. acs.org This selective interaction is crucial for its lytic action on bacterial membranes, which are typically rich in anionic phospholipids. The positively charged lysine residues are key to recognizing and binding to these negatively charged membrane surfaces. acs.org
Table 1: Research Findings on Cupiennin Interaction with Model Membranes
| Research Focus | Model System | Key Findings | Reference(s) |
| Structural Conformation | Membrane-mimicking solvent (TFE/H₂O) | Adopts a helix-hinge-helix structure, allowing independent orientation of N- and C-terminal helices. | acs.org |
| Lipid Interaction | DMPC (neutral) and DMPC/DMPG (mixed) vesicles | Interacts with lipid head groups in neutral membranes; preferentially binds to and segregates anionic DMPG in mixed membranes. | acs.org |
| pH-Dependent Conformation | Molecular Dynamics Simulations (pH 3 vs. pH 11) | At low pH (charged state), the peptide is highly helical and interacts favorably with membrane surfaces. At high pH (neutral state), it is more disordered. | acs.org |
| Role of N-terminal Residues | Analogues with modified N-termini | N-terminal phenylalanine residues are critical for efficient membrane insertion and subsequent cytolytic and hemolytic activity. | nih.gov |
Synergistic Activity with Neurotoxins
A significant aspect of this compound's function within the venom of Cupiennius salei is its ability to act synergistically with other venom components, particularly neurotoxins. pnas.org While cupiennins themselves possess insecticidal properties, their toxicity is greatly enhanced when combined with other peptides, such as those from the CSTX (Cupiennius salei toxin) family. wikipedia.orgpnas.org
This peptide-peptide interaction leading to enhanced cytolytic effect is a notable evolutionary strategy, shifting the venom's action from purely neurotoxic to a combination of neurotoxic and cytolytic. nih.gov
Table 2: Synergistic Effects of Cupiennins with Other Venom Peptides
| Interacting Peptides | Experimental Model | Observed Effect | Putative Mechanism | Reference(s) |
| Cupiennin 1a and CSTX-1 | Drosophila melanogaster bioassay | Dramatic enhancement of CSTX-1's paralytic and lethal activity at a non-toxic concentration of Cupiennin 1a. | Cupiennin facilitates neurotoxin access to its target ion channels through membrane disruption. | pnas.org |
| Cupiennin 1a and CSTX-13 | Drosophila melanogaster bioassay | Synergistic increase in insecticidal activity. | Enhancement of paralytic activity through combined action. | pnas.org |
| Type 1 (e.g., CSTX-1) and Type 2 (e.g., CSTX-13) Neurotoxins | Xenopus laevis oocytes | Combined application leads to a significantly more pronounced cytolytic effect than either toxin alone, forming membrane pores. | Direct interaction and formation of a peptide complex that increases cytolytic activity. | nih.gov |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Beyond its membrane-disrupting and synergistic activities, research has identified an intracellular target for the cupiennin family. Cupiennin 1a has been shown to inhibit the activity of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide in neurons. nih.gov Nitric oxide is a critical signaling molecule in the nervous system.
The inhibitory mechanism does not involve direct binding to the enzyme's active site. Instead, Cupiennin 1a complexes with calmodulin, a key calcium-binding regulatory protein required for the activation of nNOS. nih.gov By binding to calmodulin in a 1:1 stoichiometry, Cupiennin 1a prevents it from activating the synthase, thereby inhibiting nitric oxide production with an IC₅₀ of 1.3 µM. nih.gov Given the high degree of sequence similarity between Cupiennin 1a and this compound, it is plausible that this compound also shares this ability to target and inhibit the calmodulin/nNOS pathway. nih.gov
Table 3: Inhibition of nNOS by Cupiennin 1a
| Target Enzyme/Protein | Mechanism of Action | Effective Concentration (IC₅₀) | Significance | Reference(s) |
| Neuronal Nitric Oxide Synthase (nNOS) | Complexation with the regulatory protein Calmodulin, preventing nNOS activation. | 1.3 +/- 0.3 µM | First report of a spider venom component inhibiting nNOS, revealing a non-membrane-related intracellular target. | nih.gov |
Structure Activity Relationship Sar and Peptide Engineering
Design and Synthesis of Cupiennin-1b Analogs
The development of analogs for the Cupiennin 1 family aims to enhance specific biological activities while minimizing others, such as cytotoxicity to mammalian cells. Although studies may focus on the more abundant Cupiennin-1a or the variant Cupiennin-1d, the principles derived are applicable to this compound due to their high sequence and structural homology.
A key strategy in analog design has been to reduce the peptide's size and modify its amino acid composition. For instance, seven analogs of Cupiennin-1a were designed and synthesized, featuring truncated sequences of 18 or 19 amino acid residues, primarily by excluding parts of the C-terminal region. nih.gov These modifications were intended to preserve the antimicrobial characteristics while reducing unwanted cytotoxic effects. nih.gov The design also involved substituting specific amino acid residues to modulate properties like hydrophobicity and charge. nih.gov For example, substitutions with Alanine (Ala), Arginine (Arg), and Lysine (B10760008) (Lys) were made along the peptide chain. nih.gov
The table below details the characteristics of several engineered analogs based on the Cupiennin-1a sequence, illustrating the modifications made. nih.gov
| Peptide | Sequence | No. of Residues | Charge | Hydrophobicity (H) | Hydrophobic Moment (μH) | Modifications from Cu-1a |
| Cu-1a | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME | 35 | +8 | 0.491 | 0.584 | Original Peptide |
| R1a | GFGALFKFLAKKVAKTVAK | 19 | +4 | 0.615 | 0.613 | C-terminal truncation |
| R1b | GFGALFKFLAKKVAKTVAKQ | 19 | +4 | 0.536 | 0.495 | C-terminal truncation |
| R2b | GFGALFKFLAKKVAKTVAKR | 19 | +5 | 0.505 | 0.492 | C-terminal truncation, Q to R substitution |
| R3b | GFGALFKFLAKKVAKAVAK | 19 | +4 | 0.647 | 0.598 | C-terminal truncation, T to A substitution |
| R6b | GFGALFKFLAKKVAKTVAR | 18 | +5 | 0.511 | 0.513 | C-terminal truncation, K to R substitution |
| R8b | GFGALFKFLAKKVAKAVAR | 18 | +5 | 0.542 | 0.500 | C-terminal truncation, T to A & K to R substitutions |
| R10b | GFGALFKFLAKRVAKAVAR | 18 | +6 | 0.472 | 0.482 | C-terminal truncation, K to R, T to A, K to R substitutions |
| Data sourced from a 2022 study on Cupiennin-1a analogs. nih.gov Modifications in the table highlight substitutions of specific amino acid residues. |
Mutagenesis Studies for Identifying Key Residues in Biological Activity
Mutagenesis studies, particularly site-saturation and point mutations, are critical for pinpointing the specific amino acid residues that are essential for a peptide's biological function. For the cupiennin family, these studies have largely focused on Cupiennin-1a to determine the roles of individual residues in its antimicrobial and cytolytic activities. acs.org
Research has shown that the N-terminal aromatic residues are crucial for the peptide's cytolytic action. acs.org A key study created two analogs of Cupiennin-1a with altered N-terminal hydrophobicities. acs.org
Substitution with Alanine: Replacing two N-terminal Phenylalanine (Phe) residues with Alanine (Ala) led to a significant reduction in both insecticidal and cytolytic activity. acs.org
Substitution with Lysine: A more drastic change, substituting the Phe residues with Lysine (Lys), resulted in a strong decrease in bactericidal activity and completely abolished its hemolytic activity at the tested concentrations. acs.org
These findings highlight that the hydrophobicity and aromaticity of the N-terminus are fundamental to the peptide's ability to interact with and disrupt cell membranes. The cationic nature of the peptide, while important for initial attraction to negatively charged membranes, cannot compensate for the loss of key hydrophobic residues at the N-terminus. acs.org The immediate biological effects and structural properties of cupiennins strongly suggest a mechanism that involves destroying the membrane integrity of both prokaryotic and eukaryotic cells. nih.gov
Computational Modeling and Molecular Dynamics Simulations for SAR
Computational methods provide powerful tools for understanding the SAR of peptides at a molecular level. Hamiltonian replica-exchange molecular dynamics (HREMD) simulations have been employed to investigate the conformational dynamics of Cupiennin-1a in different environments, offering insights applicable to this compound. acs.orgresearchgate.net
These simulations revealed that the peptide's structure is highly dependent on pH. researchgate.net
At low pH (charged state): The peptide predominantly adopts a stable α-helical conformation. This ordered, helical structure is considered the active state, which is primed for membrane interaction. acs.orgresearchgate.net
At high pH (neutral state): The peptide exists in a more heterogeneous conformational ensemble, including disordered and helix-hinge-helix structures. researchgate.net
The simulations suggest a mechanism where the peptide is largely unstructured in solution but adopts its active α-helical form upon encountering the negatively charged surface of a target cell membrane. acs.orgresearchgate.net The positively charged Lysine residues are critical for this initial electrostatic attraction, which facilitates the peptide's accumulation at the membrane surface. acs.orgresearchgate.net Once localized, the amphipathic N-terminal region inserts into the lipid bilayer, leading to membrane permeabilization, potentially through the formation of toroidal pores. researchgate.net These computational models support experimental findings and provide a dynamic picture of how this compound and its relatives exert their cytolytic effects. acs.orgresearchgate.net
Impact of N-terminal and C-terminal Modifications on Activity
The distinct chemical properties of the N- and C-termini of this compound dictate their specific roles in its biological activity. The peptide is characterized by a more hydrophobic N-terminal region and a C-terminus rich in polar and charged residues. nih.govwikipedia.org
N-Terminus: The N-terminal segment is the primary driver of cytolytic activity. acs.org Its amphipathic and hydrophobic nature allows it to insert into the acyl region of the phospholipid bilayer, disrupting membrane integrity. researchgate.netebi.ac.uk Studies involving the truncation of Cupiennin-1d demonstrated that the N-terminal hydrophobic portion of the peptide contains the major determinants for both its structure and its broad biological effects, including antibacterial, hemolytic, and insecticidal activities. acs.org Modifications to N-terminal aromatic residues, as seen in mutagenesis studies of Cupiennin-1a, directly and significantly impact the peptide's potency. acs.org
Advanced Research Methodologies and Investigative Applications
Cupiennin-1b as a Research Tool for Membrane Biology
This compound, a highly basic antimicrobial peptide from the venom of the spider Cupiennius salei, serves as a significant tool in membrane biology research due to its potent membrane-disrupting capabilities. nih.gov The peptide consists of 35 amino acid residues, with a hydrophobic N-terminal region and a C-terminus rich in polar and charged residues, culminating in a total charge of +8 under physiological conditions. nih.govresearchgate.net This amphipathic nature is crucial for its interaction with and disruption of cellular membranes.
The mode of action for cupiennins is primarily through membrane destruction, affecting both prokaryotic and eukaryotic cells. nih.govresearchgate.net This lytic activity makes this compound and its analogues valuable for investigating the fundamental processes of peptide-lipid interactions and membrane permeabilization. Research has shown that the efficiency of this membranolytic effect is influenced by the lipid composition of the target membrane. nih.gov For instance, cupiennins exhibit a strong interaction with negatively charged vesicles but interact only weakly with zwitterionic vesicles. nih.gov This preferential interaction is a key area of study, providing insights into the selectivity of antimicrobial peptides for microbial versus mammalian cells.
Structural studies, such as those using nuclear magnetic resonance (NMR) spectroscopy on the related Cupiennin 1a, have revealed a helix-hinge-helix structure in membrane-mimicking environments. nih.govacs.org This conformation is believed to be critical for its function, allowing the amphipathic N-terminal helix and the polar C-terminal helix to orient independently for maximal efficacy upon binding to a membrane. nih.govacs.org Such detailed structural information is vital for understanding how these peptides insert into and disrupt the lipid bilayer, making them excellent models for studying membrane dynamics and integrity.
Development of in vitro Assays for Investigating Peptide-Membrane Interactions
A variety of in vitro assays have been developed and utilized to meticulously investigate the interactions between this compound and cellular membranes. These methodologies are essential for elucidating the peptide's mechanism of action at a molecular level.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the effects of cupiennins on the dynamic properties of lipid membranes. nih.govacs.org Using model membranes composed of multilamellar vesicles, researchers can observe changes in the lipid environment upon peptide interaction. For example, ³¹P and ²H NMR studies on Cupiennin 1a have demonstrated its differential effects on zwitterionic versus anionic lipid systems. nih.govacs.org In zwitterionic membranes, the peptide causes a decrease in the phosphorus-31 chemical shift anisotropy and a reduction in order across the acyl chain, indicating interaction with lipid head groups. nih.govacs.org In mixed anionic and zwitterionic systems, the peptide preferentially interacts with the anionic lipids, inducing lateral separation. nih.govacs.org
Other biophysical techniques are also employed to characterize these interactions. Circular dichroism (CD) spectroscopy is used to study the conformational changes of the peptide upon binding to membranes, revealing a transition to a helical structure. nih.gov Assays measuring the release of entrapped fluorescent dyes from lipid vesicles are commonly used to quantify the peptide's pore-forming or membrane-disrupting activity. Furthermore, techniques like atomic force microscopy (AFM) can provide high-resolution imaging of the membrane surface, allowing direct visualization of peptide-induced defects. ucl.ac.uk
The development of these assays is crucial for understanding not just this compound, but also for providing a framework to study other membrane-active peptides. These methods allow for a detailed examination of how factors like lipid composition, peptide concentration, and peptide structure influence the mechanism of membrane disruption. mdpi.comnih.gov
Synergistic Interactions of this compound with Other Venom Components
Research has demonstrated that cupiennins, while possessing their own insecticidal and cytolytic properties, dramatically enhance the paralytic effect of neurotoxins present in the venom. scispace.comnih.gov For instance, Cupiennin 1a has been shown to increase the insecticidal activity of neurotoxins such as CSTX-1, CSTX-9, and CSTX-13 by up to 65%, even when applied at concentrations that are non-toxic on their own. biologists.comnih.gov This potentiation is a key strategy employed by the spider to optimize the efficiency of its venom. biologists.com
The synergistic effect is highly specific. While the high potassium ion (K+) content of the venom also synergistically increases the activity of the neurotoxins, it does not influence the effectiveness of cupiennins. biologists.comnih.gov This suggests distinct mechanisms of action and potentiation. The proposed mechanism for the synergy between cupiennins and neurotoxins involves the membrane-disrupting ability of the cupiennins, which may facilitate the access of the neurotoxins to their ion channel targets within the cell membrane. scispace.com
The following table summarizes the observed synergistic effects of Cupiennin 1a with various neurotoxins from C. salei venom in Drosophila bioassays.
| Interacting Components | Observed Effect | Reference |
| Cupiennin 1a + CSTX-1 | Mortality increased from 27% to 92% | biologists.com |
| Cupiennin 1a + CSTX-9 | Mortality increased from 35% to 78% | biologists.com |
| Cupiennin 1a + CSTX-13 | Mortality increased from 39% to 97% | biologists.com |
These findings underscore the importance of studying venom components not in isolation, but as part of a complex, interacting system. The synergy observed with this compound highlights a sophisticated evolutionary strategy for maximizing venom potency.
Comparative Research with Other Antimicrobial Peptides from Diverse Organisms
Comparative studies of this compound with other antimicrobial peptides (AMPs) from various organisms provide valuable context for understanding its structure-function relationships and mechanisms of action. Such comparisons often involve well-characterized peptides like melittin (B549807) from bee venom and magainins from frog skin.
This compound shares several characteristics with other α-helical, cationic AMPs, including an amphipathic structure and a membrane-disrupting mode of action. nih.govresearchgate.net However, there are also notable differences. For example, while cupiennins are highly hemolytic, their lytic effect on human red blood cells is 8 to 14 times lower than that of melittin, a potent hemolytic peptide. nih.gov This difference in cytotoxicity is a critical area of research for the potential therapeutic development of AMPs.
The mechanism of membrane disruption can also vary between different AMPs. Models such as the "barrel-stave," "toroidal pore," and "carpet" models describe different ways peptides can permeabilize a membrane. mdpi.comnih.gov Recent studies comparing melittin and magainin show that they interact with lipid bilayers differently; melittin inserts deeper into the membrane than magainin, leading to different types of pore formation. nih.govmdpi.com Magainin tends to form well-known toroidal pores, while melittin is thought to induce lipidic pores. nih.govmdpi.com Research on cupiennins suggests their action is also linked to pore formation and membrane destruction, and comparative studies help to place their specific mechanism within this broader context. researchgate.netnih.gov
The table below provides a brief comparison of this compound with two other well-studied antimicrobial peptides.
| Feature | This compound | Melittin | Magainin-2 |
| Source | Spider (Cupiennius salei) | Honeybee (Apis mellifera) | Frog (Xenopus laevis) |
| Structure | α-helical, linear | α-helical, bent rod | α-helical, linear |
| Charge (Physiological pH) | Highly cationic (+8) | Cationic (+6) | Cationic (+3) |
| Primary Mechanism | Membrane disruption, pore formation | Pore formation, deeper membrane insertion | Toroidal pore formation |
| Hemolytic Activity | High, but lower than melittin | Very High | Low |
By comparing the structural features, lipid specificities, and disruptive mechanisms of peptides like this compound, melittin, and magainin, researchers can better understand the key determinants of antimicrobial activity and cytotoxicity, which is crucial for the rational design of new peptide-based therapeutics. nih.govresearchgate.net
Evolutionary and Phylogenetic Research
Evolutionary Origin of Cupiennin-1b within Spider Venoms
The evolutionary origins of spider venom peptides like this compound are rooted in the ancient practice of gene duplication, a fundamental process providing the raw material for evolutionary innovation. nih.gov Venom proteins are generally thought to have been recruited from endogenous body proteins and subsequently mutated to create toxins with new functions (neofunctionalization). nih.govmdpi.com In the case of linear peptides like the cupiennins, which are found in the venom of the wandering spider Cupiennius salei, their presence has been noted in several spider families all belonging to the RTA-clade, a group of more than 30 spider families. nih.gov
The venom of C. salei is a complex cocktail containing a high diversity of compounds, including neurotoxins, cytolytic peptides, and enzymes. researchgate.netwikipedia.org Among these are the cupiennins, a family of highly basic antimicrobial peptides. nih.gov this compound is one of at least four members of the cupiennin 1 family, which also includes cupiennin-1a, -1c, and -1d. nih.govwikipedia.org These peptides are characterized by their lack of cysteine residues and their cationic, α-helical nature. wikipedia.org
The evolutionary development of such venom components is a dynamic process. It is hypothesized that the role of cupiennins in the venom of C. salei may be twofold: to protect the venom apparatus from microbial infections and to enhance the effects of other neurotoxic components in the venom. researchgate.netfrontiersin.org This synergistic action highlights the intricate evolutionary pressures that shape venom composition to maximize its efficacy. researchgate.net The presence of numerous peptide and protein families within a single spider's venom, such as the 13 peptide families identified in C. salei, suggests a history of gene duplication and diversification that has led to a functionally optimized arsenal (B13267). mdpi.com
Phylogenetic Analysis of Cupiennin Families
Phylogenetic analyses of spider venoms help to unravel the evolutionary relationships between different toxin families and the species that produce them. The genus Cupiennius is placed within the family Trechaleidae. scielo.brscielo.br Molecular studies using markers like the mitochondrial COI gene have confirmed the monophyletic nature of the Cupiennius genus, with distinct clades for different species. scielo.br For instance, phylogenetic trees show a sister relationship between C. salei and C. chiapanensis. scielo.brscielo.br
The cupiennins themselves are divided into families based on their chemical properties. The primary distinction is the absence or presence of proline, which separates them into the cupiennin 1 and cupiennin 2 families. wikipedia.org The cupiennin 1 family, which includes this compound, consists of proline-free peptides. wikipedia.org In contrast, the cupiennin 2 family members contain at least one proline residue. wikipedia.org Interestingly, peptides that are now classified as cupiennin 2 (formerly CSTX-3, -4, -5, and -6) were identified before the cupiennin 1 family, but were reclassified due to their chemical similarities. wikipedia.org
Transcriptomic analysis of venom glands from various spider species provides data for constructing phylogenies of venom components. cuso.ch The analysis of signal peptides from linear peptide precursors, including those for cupiennins, has shown that they cluster in a manner that is specific to both the spider family and the transcript family. nih.gov This suggests a shared evolutionary history and common descent for these peptide families within related spider lineages. For example, within the Lycosidae (wolf spiders), all species share one or two transcript families, indicating a conserved evolutionary origin for their linear peptides. nih.gov
Diversification and Adaptation of this compound
The diversification of spider venom peptides is a key adaptive strategy for predation and defense. biorxiv.orgresearchgate.net Spider venoms are complex, pre-optimized combinatorial libraries of bioactive compounds that have evolved to target a wide range of prey. mdpi.com The heterogeneity observed in venom composition, even among individuals of the same species depending on factors like age or geographic location, points to the adaptive evolution of venom components in response to specific ecological pressures. nih.gov
This compound, as part of the cupiennin 1 family, is a product of this diversification. The cupiennin 1 family members are all composed of 35 amino acids and have a highly cationic nature, but they differ in their N- and C-terminal ends. nih.govwikipedia.org This variation among closely related peptides is likely the result of gene duplication followed by divergence, allowing for the fine-tuning of their biological activities. nih.govamazon.com For example, while all cupiennin 1 peptides exhibit antimicrobial and insecticidal properties, subtle differences in their sequences can impact the potency of these effects. nih.gov
Convergent Evolution with Other Peptide Classes
Convergent evolution, where similar traits arise independently in different lineages facing similar ecological challenges, is a recognized phenomenon in the evolution of animal venoms. biorxiv.orgresearchgate.netsciety.org Spider venom peptides, including cupiennins, exhibit features that have also evolved in other classes of peptides, particularly antimicrobial peptides (AMPs) from various organisms. nih.gov
Cupiennins are linear, cationic, α-helical peptides that act by disrupting cell membranes. nih.govwikipedia.org This structural and functional motif is a hallmark of many AMPs found in the immune systems of a wide range of animals, including insects and vertebrates. nih.govresearchgate.net The similarity in structure and membrane-destroying mode of action between cupiennins and AMPs from disparate evolutionary origins suggests convergent evolution towards an effective mechanism for cytolysis. researchgate.netscispace.com For instance, meucin-13 and meucin-18, peptides from scorpion venom, show sequence similarity to amphibian temporins and brevinins, respectively, and adopt amphipathic helical structures to exert their antimicrobial effects. scispace.com
Furthermore, the recruitment of body proteins for a new function in venom (neofunctionalization) is a key evolutionary mechanism that can lead to convergence. nih.govmdpi.com It is thought that some venom toxins have evolved from proteins originally involved in physiological processes like the immune response. researchgate.net The structural similarities between some spider toxins and defensins, a class of AMPs, support this idea of a close evolutionary link and potential convergence. researchgate.net The independent recruitment of neuropeptide hormones into the venom of both spiders and centipedes, where they evolved into stable toxins, provides a compelling example of convergent evolution in arthropod venoms. nih.gov This highlights how different animal lineages can independently arrive at similar molecular solutions for predation and defense. researchgate.netsciety.org
Emerging Research Directions
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic view of biological systems can be achieved by integrating multiple omics datasets. sib.swiss This approach combines information from different molecular levels—such as genomics, transcriptomics, and proteomics—to unravel the complex interplay of biomolecules and bridge the gap between genotype and phenotype. sib.swissnih.gov In the context of Cupiennin-1b, multi-omics strategies are crucial for understanding the full diversity, expression, and function of the entire cupiennin family.
Detailed research findings have demonstrated the power of this integrated approach. The initial identification of this compound, alongside its family members 1a, 1c, and 1d, was accomplished through a combination of Edman degradation, sequence analysis, and mass spectrometric measurements. nih.govwikipedia.org However, more recent and comprehensive transcriptome analyses of the venom glands of the spider Cupiennius salei have revealed a far greater complexity. nih.gov Using techniques like 454-sequencing and Next Generation Sequencing (NGS), researchers have discovered that a small number of transcript families are responsible for expressing an astonishing diversity of 179 different linear peptides. nih.gov This analysis identified numerous new variants of the Cupiennin 1 family, designated Cu 1g to Cu 1r, all of which are composed of 36 amino acid residues and exhibit predicted α-helical structures. nih.gov
Proteomics, which studies the proteins actually expressed, serves as a vital complementary tool. By using mass spectrometry to analyze the venom's composition, scientists can confirm which of the peptides encoded in the transcriptome are translated into functional molecules. nih.govd-nb.info This combination of transcriptomics and proteomics, often termed proteogenomics, has been essential in verifying the existence and relative abundance of peptides like Cupiennin-1a and its variants in the venom. nih.govd-nb.info This multi-omics approach provides a comprehensive catalog of the peptides, revealing a sophisticated system of venom production and offering a vast library of related molecules for further investigation. nih.gov
| Data Type | Application in Cupiennin Research | Key Findings |
| Transcriptomics | Analysis of venom gland mRNA to identify genes encoding cupiennin peptides. | Revealed 179 linear peptides from four transcript families, including many new Cupiennin 1 variants. nih.gov |
| Proteomics | Mass spectrometry-based analysis of venom to identify and quantify expressed peptides. | Confirmed the presence of this compound and other variants; quantified Cupiennin-1a as highly abundant. nih.govnih.gov |
| Proteogenomics | Integration of transcriptome and proteome data. | Validates that genetically-encoded peptides are translated and provides a complete inventory of the venom's peptide components. d-nb.info |
Advanced Imaging Techniques for Visualizing Peptide-Cell Interactions
Understanding the mechanism of action of this compound, which is believed to involve membrane disruption, requires direct visualization of its interaction with target cells. nih.gov Advanced imaging techniques, particularly fluorescence microscopy, are indispensable tools for monitoring these dynamic cellular events with high spatial and temporal resolution. nih.gov
Laser scanning confocal microscopy is a powerful method that allows for the creation of high-contrast, three-dimensional images of fluorescently labeled cells and tissues, free from the out-of-focus blur that affects conventional wide-field microscopes. nih.govresearchgate.net In a potential research application, this compound could be synthesized and labeled with a fluorescent dye (a fluorophore). Upon introducing this labeled peptide to a culture of bacterial or cancer cells, confocal microscopy could be used to track its journey in real-time. researchgate.netevidentscientific.com Researchers could visualize the peptide's initial binding to the cell membrane, its accumulation at the surface, and the subsequent morphological changes indicating membrane permeabilization or lysis. This would provide direct visual evidence of the "membrane-destroying mode of action" that has been proposed for the cupiennin family. nih.gov
Furthermore, other imaging modalities can provide complementary information. Transmission electron microscopy (TEM), for instance, has been used to study the structural changes of other antimicrobial peptides, revealing their ability to form fibrillar structures when interacting with bacterial cells. biorxiv.org Applying these advanced imaging techniques to this compound would allow for a detailed, mechanistic understanding of how it recognizes and compromises the integrity of target cell membranes.
| Imaging Technique | Principle | Application to this compound Research |
| Laser Scanning Confocal Microscopy | Uses a focused laser to excite fluorophores and a pinhole to reject out-of-focus light, enabling 3D optical sectioning. researchgate.net | To visualize fluorescently-labeled this compound binding to and disrupting cell membranes in real-time. nih.gov |
| Fluorescence Microscopy | Employs fluorescence and phosphorescence to study the properties of organic or inorganic substances. nih.gov | To monitor the localization and physiological effects of this compound within cells and tissues. |
| Transmission Electron Microscopy (TEM) | Transmits a beam of electrons through an ultra-thin specimen to form a high-resolution image. biorxiv.org | To observe ultrastructural changes in cells or peptide aggregation induced by this compound at the nanoscale. biorxiv.org |
Exploration of Bioinformatic Approaches for Rational Design
Bioinformatic and computational methods are becoming increasingly central to peptide research, offering powerful tools for understanding structure-function relationships and guiding the engineering of new molecules with improved properties. vscht.cz These approaches allow for the rational design of novel peptides based on natural templates like this compound. frontiersin.orgresearchgate.net
Molecular dynamics (MD) simulations are a key computational technique used to model the physical movements of atoms and molecules over time. vscht.cz Extensive simulations have been performed on Cupiennin-1a, a close homolog of this compound, to explore its conformational dynamics. acs.orgresearchgate.net One study used Hamiltonian replica-exchange molecular dynamics (HREMD) to investigate how the peptide's structure changes in response to pH. acs.org The simulations revealed that at a low pH (when its lysine (B10760008) residues are charged), Cupiennin-1a adopts a stable α-helical structure, which is critical for recognizing and interacting with negatively charged cell membranes. acs.orgresearchgate.net At a higher pH, the peptide is more disordered. acs.org This computational insight highlights the importance of electrostatic interactions and helical structure in the peptide's initial targeting of membranes.
The knowledge gained from such simulations informs the rational design of peptide analogs. frontiersin.org By making targeted amino acid substitutions, researchers can modulate a peptide's properties, such as its helicity, hydrophobicity, and charge, to enhance its therapeutic index. For example, a study focused on Cupiennin-1a designed seven new analogs by reducing the peptide's size and altering its primary sequence. frontiersin.org The resulting molecules showed retained or improved antimicrobial and antitumor activity but, crucially, had significantly lower cytotoxicity against healthy mammalian cells compared to the original peptide. frontiersin.org This work demonstrates the power of combining computational prediction with experimental validation to optimize a natural venom peptide for potential biotechnological applications. frontiersin.orgresearchgate.net
| Bioinformatic Approach | Description | Application in Cupiennin Research |
| Molecular Dynamics (MD) Simulation | A computational method for analyzing the physical movements of atoms and molecules. vscht.cz | To model the conformational changes of cupiennins in different environments and their interactions with lipid membranes. acs.orgresearchgate.net |
| Structural Prediction | Algorithms that predict the three-dimensional structure of a peptide from its amino acid sequence. | To predict the high α-helix forming potential of cupiennin family members. nih.govnih.gov |
| Rational Peptide Design | The use of structural and functional insights to design new peptides with desired properties. researchgate.net | To create analogs of Cupiennin-1a with reduced cytotoxicity and preserved antimicrobial/antitumor activity. frontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
